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Executive Summary

5-Methyl-isothiazole-3-carbaldehyde (CAS 1083274-36-5) is a specialized heterocyclic
building block critical to modern fragment-based drug discovery (FBDD).[1] As a member of the
1,2-thiazole family, this compound offers a bioisosteric alternative to pyridine or thiazole rings,
modulating lipophilicity and metabolic stability in small molecule inhibitors. Its C-3 formyl group
serves as a versatile "chemical handle," enabling rapid diversification via reductive amination,
Wittig olefination, and condensation reactions. This guide details its physicochemical profile,
synthetic pathways, and validated protocols for its application in medicinal chemistry.[2]

Chemical Profile & Specifications
Identification & Properties

The isothiazole core is electron-deficient compared to thiazole, influencing the reactivity of the
aldehyde at the C-3 position. It is generally sensitive to oxidation and should be stored under
inert atmosphere.
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Parameter Technical Specification
CAS Number 1083274-36-5
IUPAC Name 5-Methyl-1,2-thiazole-3-carbaldehyde
Molecular Formula CsHsNOS
Molecular Weight 127.16 g/mol
SMILES CC1=CN=S1(C=0)

Pale yellow to tan solid or semi-solid oil (Grade
Appearance

dependent)

N Soluble in DMSO, DCM, Methanol, Ethyl

Solubility

Acetate

2-8°C, Hygroscopic, Store under
Storage

Argon/Nitrogen

Structural Significance

The 5-methyl group blocks metabolic oxidation at the C-5 position, a common clearance
pathway for unsubstituted isothiazoles. The C-3 aldehyde is positioned to direct substituents
into specific binding pockets, making it a preferred scaffold for kinase inhibitors (e.g., targeting
MEK or Chk1) and anti-inflammatory agents (COX-1/2 inhibitors).

Synthetic Pathways[3][4]

The synthesis of 5-methyl-isothiazole-3-carbaldehyde typically proceeds through the
functionalization of the stable carboxylic acid or alcohol precursors. The most robust laboratory-
scale method involves the controlled oxidation of (5-methylisothiazol-3-yl)methanol.

Pathway Diagram: Synthesis & Reactivity

The following diagram outlines the retrosynthetic logic and downstream utility of the scaffold.
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Figure 1: Synthetic workflow from acid precursor to functionalized bioactive scaffolds.

Experimental Protocols
Protocol A: Synthesis via Oxidation (Recommended)

Objective: Preparation of 5-methyl-isothiazole-3-carbaldehyde from (5-methylisothiazol-3-
yl)methanol. Rationale: Direct oxidation of the alcohol prevents over-oxidation to the acid,
which is common with stronger oxidants like permanganate. Activated Manganese Dioxide
(MnO3) is selected for its mild chemoselectivity.

Reagents:

(5-Methylisothiazol-3-yl)methanol (1.0 eq)

Activated MnO2 (10.0 eq)

Dichloromethane (DCM) or Chloroform (anhydrous)

Celite (for filtration)
Procedure:

o Dissolution: Dissolve (5-methylisothiazol-3-yl)methanol (e.g., 5 mmol) in anhydrous DCM (50
mL) in a round-bottom flask.
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o Oxidation: Add activated MnO2 (50 mmol) in portions to the stirring solution at room
temperature.

e Monitoring: Stir the suspension vigorously. Monitor reaction progress via TLC (typically 30%
EtOAc/Hexane) or LC-MS. Conversion is usually complete within 4-12 hours.

o Work-up: Filter the black suspension through a pad of Celite to remove manganese salts.
Wash the pad thoroughly with DCM.

« |solation: Concentrate the filtrate in vacuo at low temperature (<40°C) to yield the crude
aldehyde.

 Purification: If necessary, purify via flash column chromatography (SiOz, Gradient: 0—20%
EtOAc in Hexanes).

Self-Validating Check: The product should show a distinct aldehyde proton signal in tH NMR at
approximately 6 9.8-10.1 ppm.

Protocol B: Reductive Amination (Library Synthesis)

Objective: Derivatization of the aldehyde to form a secondary amine library. Rationale: Sodium
triacetoxyborohydride (STAB) is used as the reducing agent because it effectively reduces the
intermediate imine without reducing the aldehyde starting material, minimizing side products.

Reagents:

5-Methyl-isothiazole-3-carbaldehyde (1.0 eq)[3]

Primary Amine (R-NH2) (1.1 eq)

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

Acetic Acid (catalytic, 1-2 drops)

1,2-Dichloroethane (DCE) or THF

Procedure:
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e Imine Formation: In a vial, combine the aldehyde (0.5 mmol) and the primary amine (0.55
mmol) in DCE (5 mL). If the amine is a salt (e.g., HCI salt), add 1.1 eq of TEA.

 Activation: Add catalytic acetic acid to facilitate imine formation. Stir at room temperature for
30-60 minutes.

e Reduction: Add STAB (0.75 mmol) in one portion. Stir the reaction at room temperature for
12-16 hours.

e Quench: Quench with saturated aqueous NaHCOs solution.
o Extraction: Extract with DCM (3x). Dry organics over Na=SO4 and concentrate.

 Validation: Analyze by LC-MS for the [M+H]* peak corresponding to the secondary amine.

Applications in Drug Discovery[6][7]
Bioactive Scaffold Utility

The 5-methyl-isothiazole motif acts as a pharmacophore in several therapeutic areas:

» Kinase Inhibition: The nitrogen and sulfur atoms in the ring can participate in hydrogen
bonding with the hinge region of kinases.

e Anti-Infectives: Isothiazole carboxamides have demonstrated efficacy against Gram-positive
bacteria.

e COX Inhibitors: 5-substituted isothiazoles are established COX-1/COX-2 inhibitory scaffolds,
where the aldehyde serves as the linker to aryl groups.

Comparative Reactivity

Unlike furan-2-carbaldehydes (which are prone to ring opening) or thiophene-2-carbaldehydes,
the isothiazole-3-carbaldehyde is less electron-rich. This makes the carbonyl carbon highly
electrophilic, ensuring rapid reaction rates in condensation chemistries, but also requiring
careful storage to prevent hydration or oxidation.

Safety & Handling (MSDS Summary)
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Hazard Class Statement Precaution

Wear nitrile gloves; wash

Skin Irritant H315: Causes skin irritation ] _
immediately upon contact.
. H319: Causes serious eye Use safety goggles; flush with
Eye Irritant o o
irritation water for 15 min if exposed.
H335: May cause respiratory Handle in a fume hood; avoid

Respiratory o ) )
irritation dust/mist generation.

. ) ] o Store under inert gas; reseal
Reactivity Air/Moisture Sensitive i i )
containers immediately.

Disposal: Dispose of as hazardous organic waste containing heteroatoms (Sulfur/Nitrogen). Do
not release into drains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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